Cas no 2411296-17-6 (N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride)

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride is a sulfamoyl fluoride derivative with potential applications in medicinal chemistry and chemical biology. Its structure features a pyrazole core substituted with an ethyl and methyl group, coupled with a sulfamoyl fluoride moiety, which may serve as a reactive warhead for covalent inhibition. This compound is of interest due to its ability to selectively modify biological targets, particularly enzymes containing nucleophilic residues. The sulfamoyl fluoride group enhances reactivity while maintaining stability under physiological conditions, making it a valuable tool for probe development and inhibitor design. Its synthesis and utility in targeted covalent modulation are areas of ongoing research.
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride structure
2411296-17-6 structure
商品名:N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride
CAS番号:2411296-17-6
MF:C8H14FN3O2S
メガワット:235.27906370163
CID:5683239
PubChem ID:146094300

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride 化学的及び物理的性質

名前と識別子

    • N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
    • N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
    • Z3766053016
    • 2411296-17-6
    • EN300-26580242
    • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride
    • インチ: 1S/C8H14FN3O2S/c1-4-12-7(2)8(5-10-12)6-11(3)15(9,13)14/h5H,4,6H2,1-3H3
    • InChIKey: WHMLWKWASLJHDW-UHFFFAOYSA-N
    • ほほえんだ: S(N(C)CC1C=NN(CC)C=1C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 235.07907603g/mol
  • どういたいしつりょう: 235.07907603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26580242-5g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 90%
5g
$3894.0 2023-09-14
Enamine
EN300-26580242-0.05g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
0.05g
$1129.0 2025-03-20
Enamine
EN300-26580242-0.5g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
0.5g
$1289.0 2025-03-20
Enamine
EN300-26580242-1g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 90%
1g
$1343.0 2023-09-14
Enamine
EN300-26580242-10g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 90%
10g
$5774.0 2023-09-14
Enamine
EN300-26580242-0.25g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
0.25g
$1235.0 2025-03-20
Enamine
EN300-26580242-1.0g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
1.0g
$1343.0 2025-03-20
Enamine
EN300-26580242-0.1g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
0.1g
$1183.0 2025-03-20
Enamine
EN300-26580242-2.5g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
2.5g
$2631.0 2025-03-20
Enamine
EN300-26580242-5.0g
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
2411296-17-6 95.0%
5.0g
$3894.0 2025-03-20

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride 関連文献

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluorideに関する追加情報

Comprehensive Overview of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride (CAS No. 2411296-17-6)

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride (CAS No. 2411296-17-6) is a specialized sulfamoyl fluoride derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic sulfonamides, which are widely studied for their bioactive properties. The presence of both pyrazole and sulfamoyl fluoride moieties makes it a versatile intermediate for drug discovery and material science applications.

The molecular structure of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride features a 1-ethyl-5-methylpyrazole core linked to a methylsulfamoyl fluoride group. This unique combination enhances its reactivity and binding affinity, making it valuable for enzyme inhibition studies and covalent modification of biological targets. Researchers are particularly interested in its potential as a protease inhibitor due to the electrophilic nature of the sulfamoyl fluoride group.

In recent years, sulfamoyl fluoride derivatives like N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride have gained attention in medicinal chemistry for their role in developing targeted therapies. The compound's ability to form stable covalent bonds with active-site residues in enzymes has been explored for treating conditions such as inflammatory diseases and cancer. Its pyrazole ring also contributes to improved pharmacokinetic properties, such as metabolic stability and solubility.

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride typically involves multi-step organic reactions, including alkylation, sulfonylation, and fluorination. Advanced techniques like HPLC purification and NMR characterization ensure high purity and accurate structural confirmation. These processes are critical for maintaining consistency in research applications, particularly in high-throughput screening and structure-activity relationship (SAR) studies.

Beyond pharmaceuticals, N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride has potential applications in agrochemical development. Its heterocyclic scaffold is often found in herbicides and fungicides, offering a pathway to novel crop protection agents. Additionally, the compound's reactivity makes it a candidate for polymer chemistry, where it could serve as a cross-linking agent or monomer for specialty materials.

Market trends indicate growing demand for sulfamoyl fluoride-based compounds, driven by their utility in drug discovery and material science. Researchers frequently search for CAS 2411296-17-6 suppliers, N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride synthesis methods, and applications in enzyme inhibition. These queries reflect the compound's relevance in cutting-edge scientific endeavors.

Safety and handling of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride require standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under normal conditions, its sulfamoyl fluoride group warrants careful handling to avoid unnecessary exposure. Regulatory compliance varies by region, so users should consult local guidelines for storage and disposal.

In summary, N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride (CAS No. 2411296-17-6) is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity profile make it a valuable tool for researchers exploring covalent inhibitors and functional materials. As interest in targeted covalent drugs grows, this compound is poised to play a pivotal role in advancing scientific innovation.

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